8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 331.376 g/mol. The compound is characterized by its unique structure which includes an imidazo[2,1-f]purine core, making it relevant in various biochemical studies and potential therapeutic applications .
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under purine derivatives, specifically as an imidazo[2,1-f]purine. The compound is often used in the context of pharmacological research, particularly in studies related to enzyme inhibition and cellular signaling pathways .
The synthesis of 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps that may include:
These steps may employ various organic synthesis techniques including refluxing in solvents, use of catalysts, and purification processes such as chromatography to isolate the final product .
The molecular structure of 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented by the following structural formula:
CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C
ITTZDSATRJJYNO-AATRIKPKSA-N
The compound features a complex arrangement with multiple functional groups contributing to its biological activity. The presence of the hydroxyethyl group enhances its solubility and potential interaction with biological targets .
The compound can participate in several chemical reactions typical for purine derivatives:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .
The mechanism of action for 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves:
Research indicates that these mechanisms contribute to its effects on cellular processes such as proliferation and apoptosis .
The physical properties of 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the functional groups present in its structure .
This compound has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0